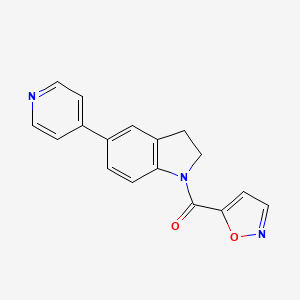

Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

Description

Properties

IUPAC Name |

1,2-oxazol-5-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-17(16-5-9-19-22-16)20-10-6-14-11-13(1-2-15(14)20)12-3-7-18-8-4-12/h1-5,7-9,11H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQGINHJDMMSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and isoxazole intermediates, followed by their coupling under specific conditions. For instance, the indole derivative can be synthesized through Fischer indole synthesis, while the isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction. The final coupling step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the methanone linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the methanone linkage can produce alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Isoxazol derivatives have shown significant anticancer properties. In a study involving various isoxazole compounds, several derivatives exhibited potent cytotoxic effects against human cancer cell lines, including colorectal carcinoma (HCT116) and prostate cancer (PC3). For instance, compounds derived from isoxazoles demonstrated IC₅₀ values in the low micromolar range, indicating strong potential as anticancer agents .

Case Study:

A series of isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles were synthesized and tested against Hela, MCF-7, and NCI-H460 cell lines. Some compounds displayed anticancer activity comparable to Cisplatin, a well-known chemotherapy drug .

Anti-inflammatory Properties

Isoxazol derivatives have been investigated for their anti-inflammatory effects. Compounds like isoxazol-based indolines have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are crucial in inflammatory pathways. These compounds showed promising results in both in vitro and in vivo models of inflammation .

Example:

In preclinical studies, specific indoline derivatives inhibited 5-LOX with IC₅₀ values below 0.5 μM and demonstrated significant efficacy in animal models of zymosan-induced peritonitis and asthma .

Antimicrobial Activity

Research has also indicated that isoxazole derivatives possess antimicrobial properties. The structural diversity of these compounds allows for variations that enhance their effectiveness against various pathogens. For example, certain isoxazole derivatives have been shown to exhibit antifungal and antibacterial activities .

Summary of Biological Activities

The following table summarizes the biological activities associated with isoxazol derivatives:

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

GSK2606414

Structure: GSK2606414 (1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indol-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone) shares a methanone-linked indole scaffold but differs in substituents:

- Indole substitution: Position 5 bears a pyrrolopyrimidine group (4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl) instead of pyridin-4-yl.

- Methanone substitution: Attached to a 3-(trifluoromethyl)phenyl group rather than an isoxazol-5-yl moiety.

Key Properties :

*Calculated based on structural formula; experimental data unavailable in provided evidence.

Functional Implications

- Kinase Selectivity: GSK2606414 exhibits high selectivity for PERK, a kinase involved in the unfolded protein response, with minimal off-target effects on other EIF2AK family members . The pyridinyl substitution in this compound may alter kinase binding affinity due to differences in steric and electronic properties compared to GSK2606414’s pyrrolopyrimidine group.

- Solubility: GSK2606414’s high solubility in DMSO (90 mg/mL) and ethanol (19 mg/mL) suggests favorable formulation properties . The isoxazole group in the target compound may reduce solubility due to increased hydrophobicity.

Biological Activity

Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article summarizes the current understanding of its biological activity, focusing on its synthesis, cytotoxic effects, and mechanisms of action against various cancer cell lines.

The chemical formula for this compound is , with a molecular weight of 188.18 g/mol. Its IUPAC name is 1-(3-pyridin-4-yl-1,2-oxazol-5-yl)ethanone, and it exhibits a complex structure that contributes to its biological properties .

Synthesis

The synthesis of isoxazole derivatives typically involves cyclization reactions that yield compounds with significant biological activity. For instance, palladium-catalyzed cross-coupling methods have been employed to create isoxazolyl indoline bis-heterocycles, which show promise in medicinal chemistry .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Huh7 | 0.7 - 35.2 | G0/G1 phase arrest, CDK4 inhibition |

| MCF7 | Not specified | Potential anti-cancer activity |

| HCT116 | Not specified | Potential anti-cancer activity |

The sulforhodamine B (SRB) assay was used to determine the IC50 values, indicating a range of effectiveness against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cells .

The mechanisms through which this compound exerts its effects include:

- Cell Cycle Arrest : The compound has been shown to induce arrest in the G0/G1 phase of the cell cycle in Huh7 cells.

- Inhibition of Cyclin-dependent Kinases : A significant decrease in CDK4 levels was observed, suggesting that the compound may interfere with cell cycle regulation .

- Tubulin Polymerization Inhibition : Some isoxazole derivatives have also been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Case Studies

A study conducted on indole-isoxazole hybrid derivatives demonstrated that certain compounds exhibited potent anticancer activities across multiple cell lines. The findings indicated that these hybrids could serve as a basis for developing novel anticancer agents with improved efficacy .

Q & A

Q. What are the recommended synthetic routes for Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone, and how do reaction conditions influence yield?

The synthesis of structurally similar methanones (e.g., pyrazole- and isoxazole-containing compounds) typically involves coupling reactions between heterocyclic precursors. For example, acylation of indoline derivatives with activated isoxazole carbonyl intermediates under anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine) is a common approach . Reaction optimization should focus on temperature control (e.g., 0–5°C for exothermic steps) and stoichiometric ratios to minimize side products like over-acylated derivatives or hydrolysis by-products . Characterization of intermediates via TLC and HPLC is critical to monitor progress.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

A combination of -NMR, -NMR, and HRMS is essential. For example:

- -NMR can resolve aromatic protons from the isoxazole (δ 8.2–8.5 ppm) and pyridine (δ 7.5–8.0 ppm) moieties.

- -NMR confirms the carbonyl signal (δ 165–170 ppm) and quaternary carbons in the indoline ring .

- HRMS provides exact mass verification (e.g., expected [M+H] for CHNO: 304.1086). FTIR can further validate carbonyl stretches (~1680 cm) and C-N bonds (~1250 cm) .

Q. How should researchers design preliminary biological activity screens for this compound?

Prioritize assays aligned with structural analogs. For instance:

- Enzyme inhibition : Test against kinases or proteases due to the pyridine and indoline motifs’ affinity for ATP-binding pockets .

- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains, referencing protocols for pyrazole-isoxazole hybrids .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC calculations. Include positive controls like doxorubicin and vehicle controls .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate by-product formation during the synthesis of this compound?

Advanced optimization strategies include:

- Catalyst screening : Use Pd/C or Cu(I) catalysts to enhance coupling efficiency between indoline and isoxazole units .

- Solvent effects : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce hydrolysis of the methanone group .

- In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust reagent addition rates dynamically .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR, leveraging the compound’s planar aromatic system for π-π stacking .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds between the pyridine nitrogen and active-site residues .

- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate structure with activity .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), neutral (phosphate buffer, pH 7), and alkaline (NaOH, pH 10) conditions at 40°C for 24–72 hours. Monitor degradation via UPLC-MS to identify labile sites (e.g., hydrolysis of the methanone group under basic conditions) .

- Kinetic analysis : Calculate degradation rate constants (k) and half-lives (t) using Arrhenius plots to predict shelf-life .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

Q. Table 2. Biological Screening Parameters

| Assay Type | Test Organism/Cell Line | Concentration Range | Endpoint |

|---|---|---|---|

| Antimicrobial | S. aureus (ATCC 25923) | 1–128 µg/mL | MIC (µg/mL) |

| Cytotoxicity | MCF-7 (breast cancer) | 0.1–100 µM | IC (µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.